molecular formula C17H22N4O B2374049 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine CAS No. 2198371-39-8

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine

Cat. No.: B2374049
CAS No.: 2198371-39-8
M. Wt: 298.39
InChI Key: TTWADPOCROMABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a pyridine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions to maximize yield, and implementing purification steps to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium in the case of Suzuki–Miyaura coupling .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine apart is its unique combination of functional groups, which may confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-methyl-6-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-13-4-3-7-19-17(13)22-12-15-5-8-21(9-6-15)16-11-18-10-14(2)20-16/h3-4,7,10-11,15H,5-6,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWADPOCROMABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCN(CC2)C3=NC(=CN=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.